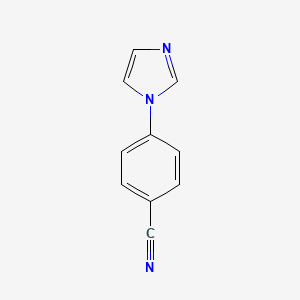

4-(1H-imidazol-1-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFGZFJGMRRTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180020 | |

| Record name | Benzonitrile, p-imidazol-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-03-6 | |

| Record name | Benzonitrile, p-imidazol-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, p-imidazol-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Cyanophenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1H-imidazol-1-yl)benzonitrile chemical structure and properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound that incorporates both an imidazole ring and a benzonitrile moiety.[1] This unique combination of functional groups makes it a molecule of significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] The imidazole group, a common scaffold in many biologically active molecules, and the versatile nitrile group, which can participate in numerous chemical transformations, provide a framework for diverse applications.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Identification

This compound is structurally characterized by an imidazole ring linked at the N1 position to a benzene ring, which is substituted with a nitrile group at the para-position (position 4).

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4-imidazol-1-ylbenzonitrile[1][3] |

| CAS Number | 25372-03-6[1][4][5] |

| Molecular Formula | C₁₀H₇N₃[1][4] |

| Molecular Weight | 169.18 g/mol [1][4] |

| Canonical SMILES | C1=CC(=CC=C1C#N)N2C=CN=C2[1][3] |

| InChI | InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H[1][3] |

| InChI Key | GYFGZFJGMRRTTP-UHFFFAOYSA-N[1][3] |

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The compound presents as an off-white crystalline powder.[5][6]

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 151-153 °C | [1][5][6][7] |

| Boiling Point (Predicted) | 358.1 ± 25.0 °C at 760 mmHg | [1][5][6][7] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [5][6][7] |

| pKa (Predicted) | 4.85 ± 0.10 | [5][6][7] |

| Topological Polar Surface Area (TPSA) | 41.61 Ų | [4] |

| XLogP3 | 1.74 | [5] |

| Solubility | Soluble in Methanol; Moderately soluble in DMSO and DMF |[1][6][7] |

The sharp melting point range of 151-153°C suggests a high degree of purity for the compound.[1] Its moderate Topological Polar Surface Area (TPSA) of 41.61 Ų is within the optimal range for drug-like molecules, indicating a balance of characteristics favorable for membrane permeability and biological activity.[4] The solubility profile reflects its dual aromatic and polar nature, with good solubility in protic solvents like methanol and moderate solubility in polar aprotic solvents.[1]

Spectral Characterization

Spectroscopic data are crucial for the structural confirmation of this compound.

Table 3: Spectral Data Summary

| Technique | Key Features |

|---|---|

| ¹H NMR | In CDCl₃: δ 7.81 (d, J = 8.39 Hz, 2H), δ 7.54 (d, J = 8.39 Hz, 2H). These signals correspond to the aromatic protons of the benzonitrile ring, confirming the para-disubstitution pattern.[1] |

| Infrared (IR) Spectroscopy | A sharp, intense absorption band in the region of 2200-2260 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group.[1] |

| Mass Spectrometry (MS) | Molecular ion peak observed at m/z = 169, which corresponds to the molecular weight of the compound (C₁₀H₇N₃).[1] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported, including the Ullmann reaction, which involves coupling 4-bromobenzonitrile with imidazole using a copper catalyst.[1] A common and high-yield method is the direct nucleophilic substitution of a halogen on the benzonitrile ring with imidazole.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

A detailed protocol for the synthesis via nucleophilic aromatic substitution has been reported:[6]

-

Reaction Setup: Under a nitrogen atmosphere, add 1500 mL of anhydrous dimethylformamide (DMF) to a 1000 mL four-necked flask.

-

Addition of Reactants: Sequentially add 72.67 g (0.6 mol) of 4-fluorobenzonitrile and 61.2 g (0.9 mol) of imidazole to the flask.

-

Initiation: Slowly add 21.6 g (0.9 mol) of sodium hydride to the mixture.

-

Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 4 hours.

-

Cooling: Allow the mixture to cool and continue stirring at room temperature overnight.

-

Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous phase multiple times with dichloromethane.

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

-

Drying: Dry the final product under reduced pressure at 60 °C. This method reportedly yields 94 g of 4-(imidazol-1-yl)benzonitrile, corresponding to a 93% yield.[6]

Biological Activities and Applications

The presence of both the imidazole and nitrile functional groups imparts interesting properties to this compound, making it a valuable compound in drug discovery and material science.

Caption: Relationship between the core molecule and its applications.

-

Medicinal Chemistry: Imidazole and nitrile groups are prevalent in many biologically active compounds.[1][8] Consequently, this compound is being investigated as a versatile scaffold for the development of novel therapeutic agents.[1] Research has indicated that it possesses significant biological activity, including potential as an antimicrobial agent against certain bacterial strains.[1] Its structure suggests possible interactions with biological targets like enzymes and receptors, making it a candidate for further pharmacological evaluation.[1] It is considered a useful research chemical for these purposes.[6]

-

Material Science: The aromatic nature and the presence of nitrogen atoms in the imidazole ring allow this compound to act as a ligand for metal complexes.[1] These complexes may have applications in catalysis or the development of novel luminescent materials.[1]

-

Organic Synthesis: The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles. This makes this compound a useful starting material for the synthesis of more complex molecules.[1]

Conclusion

This compound is a well-characterized compound with a range of established physicochemical and spectral properties. Its synthesis is achievable through high-yield, scalable methods. While research into its full potential is still in the early stages, its structural features make it a promising candidate for broad applications in medicinal chemistry as a drug scaffold and in material science as a functional ligand. Further investigation is warranted to fully explore its biological activity and utility in various scientific domains.[1]

References

- 1. Buy this compound | 25372-03-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 25372-03-6 [amp.chemicalbook.com]

- 7. This compound | 25372-03-6 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. This document outlines its key characteristics, experimental protocols for its synthesis, and the logical relationships between its properties and potential applications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. These properties influence its solubility, permeability, and potential as a therapeutic agent or functional material. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇N₃ | [1][2][3] |

| Molecular Weight | 169.18 g/mol | [1][2][3] |

| Melting Point | 151-153 °C | [3][4][5] |

| Boiling Point (Predicted) | 358.1 ± 25.0 °C at 760 mmHg | [3][4][5] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [3][5] |

| pKa (Predicted) | 4.85 ± 0.10 | [3][5] |

| LogP (Calculated) | 1.42 - 1.74 | [1][4] |

| Topological Polar Surface Area (TPSA) | 41.61 Ų | [1][4] |

| Flash Point (Predicted) | 170.4 ± 23.2 °C | [4] |

| Solubility | Good solubility in methanol; moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4][5] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The following protocols are based on established synthetic routes.

2.1. Synthesis via Nucleophilic Aromatic Substitution

This common method involves the direct reaction of a halobenzonitrile with imidazole. A detailed protocol using 4-fluorobenzonitrile is described below.[5]

Materials:

-

4-Fluorobenzonitrile

-

Imidazole

-

Sodium hydride (NaH)

-

Anhydrous dimethylformamide (DMF)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Under a nitrogen atmosphere, add 1500 mL of anhydrous DMF to a 1000 mL four-necked flask.

-

Sequentially add 72.67 g (0.6 mol) of 4-fluorobenzonitrile and 61.2 g (0.9 mol) of imidazole to the flask.

-

Slowly add 21.6 g (0.9 mol) of sodium hydride to the reaction mixture.

-

Heat the mixture to 100 °C and maintain this temperature while stirring for 4 hours.

-

Allow the reaction to cool to room temperature and continue stirring overnight.

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture multiple times with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution using a rotary evaporator.

-

Dry the final product under reduced pressure at 60 °C to yield this compound.

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[4]

2.2. Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

-

Ullmann Reaction: This method involves the copper-catalyzed coupling of 4-bromobenzonitrile with imidazole.[4]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be employed using an appropriately functionalized imidazole and a benzonitrile derivative.[4]

Visualized Workflows and Relationships

3.1. Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound via nucleophilic aromatic substitution.

Caption: Synthesis workflow for this compound.

3.2. Logical Relationships: Properties to Applications

The physicochemical properties of this compound directly inform its potential applications in various scientific fields. The diagram below illustrates these relationships.

Caption: Relationship between properties and applications.

Biological Activity and Potential Applications

Preliminary research indicates that this compound exhibits notable biological activity. It has been investigated for its potential as an antimicrobial agent.[4] The presence of both the imidazole and nitrile moieties, which are common pharmacophores, suggests potential interactions with various biological targets like enzymes and receptors, making it a valuable scaffold for drug discovery and development.[4]

In materials science, the aromatic structure and functional groups of this compound make it a candidate for the development of novel materials. It has been explored as a ligand for metal complexes, which could have applications in catalysis and the creation of luminescent materials.[4] Furthermore, the nitrile group serves as a reactive handle for further chemical transformations, positioning it as a useful starting material in organic synthesis.[4]

Interaction studies, often employing techniques such as surface plasmon resonance and molecular docking, have been initiated to understand its binding affinity with specific biological targets, which could elucidate its mechanisms of action.[4]

Further in-depth investigations into its biological activities and material properties are warranted to fully explore the potential of this versatile compound.

References

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)benzonitrile (CAS: 25372-03-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)benzonitrile (CAS: 25372-03-6), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential applications. The information is presented to support ongoing research and development efforts involving this molecule.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its structure, featuring a benzonitrile moiety linked to an imidazole ring, imparts a unique combination of properties that make it a valuable building block in various chemical syntheses.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25372-03-6 | [2] |

| Molecular Formula | C₁₀H₇N₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2] |

| Melting Point | 151-153 °C | [3] |

| Boiling Point (Predicted) | 358.1 ± 25.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [3] |

| Appearance | Off-white crystalline powder | [3] |

| Purity | ≥98% | [2] |

| SMILES | N#CC1=CC=C(N2C=CN=C2)C=C1 | [2] |

| InChI Key | GYFGZFJGMRRTTP-UHFFFAOYSA-N | [3] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectral Data for this compound

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the protons on the benzonitrile and imidazole rings. The aromatic protons of the benzonitrile ring would likely appear as a set of doublets in the downfield region. The protons of the imidazole ring would also resonate in the aromatic region, with distinct chemical shifts for the protons at positions 2, 4, and 5. |

| ¹³C NMR | The carbon-13 NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule. The nitrile carbon would have a characteristic chemical shift in the downfield region. The aromatic carbons of both the benzene and imidazole rings would also be clearly distinguishable. |

| FT-IR | The infrared spectrum would exhibit characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. Bands in the 1600-1450 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic rings. C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.18 m/z). Fragmentation patterns would likely involve the loss of the nitrile group (CN) and cleavage of the imidazole ring. |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided below. These protocols are based on established chemical and biological procedures and can be adapted for specific research needs.

Synthesis Protocols

Two common methods for the synthesis of this compound are the Ullmann condensation and the Suzuki-Miyaura coupling.

3.1.1. Ullmann Condensation

This method involves the copper-catalyzed coupling of an aryl halide with imidazole.

-

Materials:

-

4-bromobenzonitrile

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a reaction flask, add 4-bromobenzonitrile (1 equivalent), imidazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous DMF or DMSO as the solvent.

-

Heat the reaction mixture at 120-140 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

3.1.2. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction utilizes a boronic acid derivative.

-

Materials:

-

4-cyanophenylboronic acid

-

1H-imidazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Toluene and water (solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a reaction vessel, dissolve 4-cyanophenylboronic acid (1 equivalent) and 1H-imidazole (1.2 equivalents) in a mixture of toluene and water.

-

Add sodium carbonate (2 equivalents) as the base.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (around 80-100 °C) under a nitrogen atmosphere for 8-16 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

-

Biological Assay Protocols

3.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.[4][5]

-

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Sterile DMSO

-

Resazurin sodium salt or other viability indicator

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with DMSO)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound, as well as to the positive and negative control wells.

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

After incubation, add a viability indicator such as resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink for resazurin) indicates microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Potential Applications and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials.

Medicinal Chemistry

The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The nitrile group can also participate in various chemical transformations, making this compound a versatile scaffold for drug design.[1] It has been investigated for its potential as an antimicrobial agent.[1]

Materials Science

The aromatic nature and the presence of nitrogen atoms make this compound a candidate for the development of coordination polymers and metal-organic frameworks (MOFs).[1] These materials can have applications in catalysis, gas storage, and as luminescent materials.[1]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not yet extensively documented, its role as a building block in drug discovery suggests its potential interaction with various biological targets. A generalized workflow for its synthesis and subsequent biological screening is depicted below.

Caption: General workflow for synthesis and biological evaluation.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest with a broad spectrum of potential applications, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational resource for researchers, consolidating essential data and experimental protocols to facilitate further investigation and innovation with this versatile molecule.

References

- 1. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(1H-imidazol-1-yl)benzonitrile: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the key spectroscopic data for the heterocyclic aromatic compound 4-(1H-imidazol-1-yl)benzonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear and concise reference for its structural identification.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.81 | Doublet (d) | 8.39 | 2H | Aromatic (Benzonitrile ring) |

| 7.60 | Singlet (s) | - | 1H | Imidazole ring |

| 7.54 | Doublet (d) | 8.39 | 2H | Aromatic (Benzonitrile ring) |

| 7.14 | Singlet (s) | - | 1H | Imidazole ring |

| 6.86 | Singlet (s) | - | 1H | Imidazole ring |

Note: Imidazole proton chemical shifts are based on the closely related compound 1-(n-octyl)imidazole in d6-DMSO and serve as an approximation.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 139.4 | Aromatic C |

| 133.3 | Aromatic CH |

| 129.6 | Aromatic CH |

| 117.9 | Aromatic C |

| 110.7 | Nitrile C |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2200-2260 | Sharp, Intense | C≡N (Nitrile) stretch |

| 1450-1600 | Medium | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 169 | Molecular Ion [M]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, is recommended for both ¹H and ¹³C NMR analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If not using a solvent with a known reference signal, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is suitable for this analysis.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS), is ideal for the analysis of this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the ESI source or injected into the LC system.

ESI-MS Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂) Pressure: 30 - 50 psi.

-

Drying Gas (N₂) Flow Rate: 5 - 10 L/min.

-

Drying Gas Temperature: 300 - 350 °C.

-

Mass Range: m/z 50 - 500.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility profile of 4-(1H-imidazol-1-yl)benzonitrile in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological screening. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and includes a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For drug discovery and development, solubility significantly influences bioavailability, formulation strategies, and the design of in vitro assays. Key solubility parameters include:

-

Qualitative Solubility: A descriptive assessment of how readily a solute dissolves in a solvent (e.g., freely soluble, sparingly soluble, insoluble).

-

Quantitative Solubility: The maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This is typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Thermodynamic Solubility: The equilibrium solubility of a compound, representing a saturated solution in which the dissolved solute is in equilibrium with the undissolved solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility.

Solubility Profile of this compound

Based on available literature, this compound exhibits a solubility profile indicative of its moderately polar nature, stemming from the presence of the imidazole ring and the nitrile group, combined with its aromatic benzonitrile moiety.

While specific quantitative solubility data is not widely available in the public domain, the qualitative solubility has been described in several sources. The compound demonstrates good solubility in methanol, which can be attributed to the potential for hydrogen bonding between the nitrogen atoms of the imidazole ring and the protic solvent.[1] It exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Conversely, its solubility is limited in nonpolar solvents.[1] One chemical database explicitly categorizes it as "soluble in Methanol".[2]

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent Class | Solvent | Qualitative Solubility |

| Protic Polar | Methanol | Good / Soluble |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Moderate |

| Aprotic Polar | Dimethylformamide (DMF) | Moderate |

| Nonpolar | (General) | Limited |

Note: This table is based on descriptive data from available chemical literature. Quantitative values are not currently available.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., methanol, DMSO, DMF, water, etc.)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution (if necessary) to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve, accounting for any dilution factors.

-

3. Data Analysis and Reporting:

-

The solubility is reported as the mean concentration from replicate experiments (typically n=3) ± standard deviation.

-

The results should be expressed in appropriate units, such as mg/mL, g/100 mL, or molarity (M).

-

The temperature at which the solubility was determined must be clearly stated.

Workflow and Visualization

The following diagram illustrates the experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

References

Thermal Stability and Degradation of 4-(1H-imidazol-1-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-(1H-imidazol-1-yl)benzonitrile. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on related imidazole derivatives and provides predicted thermal properties. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to enable researchers to characterize this molecule. This guide is intended to be a valuable resource for professionals involved in the development, handling, and formulation of this compound, facilitating the design of appropriate analytical studies to ensure its quality and stability.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science. The imidazole ring is a key heterocyclic motif found in numerous biologically active compounds, while the benzonitrile group offers opportunities for diverse chemical modifications. A thorough understanding of the thermal stability of this compound is paramount for its successful application, influencing its synthesis, purification, storage, and formulation. Thermal degradation can lead to loss of potency, formation of impurities, and altered physicochemical properties. This guide outlines the expected thermal behavior of this compound and provides the necessary methodologies for its experimental verification.

Predicted Physicochemical and Thermal Properties

Based on the known properties of its constituent moieties, the imidazole ring and the benzonitrile group, the following thermal properties for this compound can be anticipated. It is crucial to note that these are predictions and require experimental confirmation.

Table 1: Predicted Physicochemical and Thermal Properties of this compound

| Property | Predicted Value/Range | Comments |

| Melting Point (°C) | 151-153 | The introduction of the imidazole group is expected to result in a relatively high melting point due to intermolecular interactions. |

| Decomposition Temperature (TGA, °C) | > 200 | Imidazole derivatives generally exhibit good thermal stability.[1] Decomposition is likely to occur at temperatures significantly above the melting point. |

| Predicted Boiling Point (°C) | 358.1 ± 25.0 | This is a predicted value and decomposition may occur before boiling under atmospheric pressure. |

Thermal Analysis Methodologies

To experimentally determine the thermal stability and degradation profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most critical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).

-

Determine the onset of decomposition (Tonset), the temperature at 5% weight loss (Td5%), and the percentage of residual mass at the end of the experiment.

-

References

The Biological Versatility of 4-(1H-imidazol-1-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. While direct quantitative data for the parent compound is limited in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This document synthesizes information on its derivatives and related compounds to project its potential as an antimicrobial, anti-inflammatory, and anticancer agent, with a particular focus on aromatase inhibition. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways to guide further research and development efforts.

Introduction

This compound is a small molecule featuring a benzonitrile group linked to an imidazole ring. The unique electronic properties and structural features of both the imidazole and nitrile moieties make this compound an attractive scaffold for the design of novel therapeutics. Imidazole rings are prevalent in many biologically active compounds, capable of participating in hydrogen bonding and coordinating with metal ions in enzyme active sites. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups. This guide explores the therapeutic potential of this scaffold, drawing on data from its derivatives and outlining methodologies for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic profile and suitability as a drug candidate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇N₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2] |

| Melting Point | 151-153 °C | [1][3] |

| LogP | 1.74 | [2] |

| Topological Polar Surface Area (TPSA) | 41.61 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively documented, the activities of its derivatives suggest several promising therapeutic avenues.

Anticancer Activity: Aromatase Inhibition

The most well-documented activity for derivatives of this compound is the inhibition of aromatase, a key enzyme in estrogen biosynthesis and a validated target for hormone-dependent breast cancer.

Mechanism of Action: Non-steroidal aromatase inhibitors typically contain a nitrogen-containing heterocycle that coordinates with the heme iron atom in the active site of the aromatase enzyme (cytochrome P450 19A1). This interaction competitively inhibits the binding of the natural substrate, androstenedione, thereby blocking the conversion of androgens to estrogens. The subsequent reduction in estrogen levels slows the growth of estrogen receptor-positive breast cancer cells. Inhibition of aromatase can lead to the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.

Quantitative Data for Derivatives:

| Compound | Target | IC₅₀ (nM) | Reference |

| 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile | Human Aromatase | 0.04 |

Antimicrobial Activity

The imidazole moiety is present in many antifungal and antibacterial agents. It is proposed that this compound may exhibit antimicrobial properties by interfering with essential cellular processes in pathogens.

Potential Mechanism of Action: In bacteria, imidazole-containing compounds can disrupt cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity. Inhibition of the enzymes involved in the synthesis of peptidoglycan precursors in the cytoplasm or the subsequent polymerization and cross-linking steps in the periplasm can lead to cell lysis and bacterial death.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds containing the benzonitrile and imidazole scaffolds have been reported to possess anti-inflammatory properties.

Potential Mechanism of Action: A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and enzymes like cyclooxygenase-2 (COX-2). This compound may exert anti-inflammatory effects by inhibiting key components of the NF-κB signaling cascade.

Experimental Protocols

The following are detailed, generalized protocols for assessing the key biological activities of this compound.

Aromatase Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound against human aromatase.

Materials:

-

Human recombinant aromatase

-

Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

-

NADPH

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

This compound

-

Letrozole (positive control)

-

DMSO (vehicle)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and letrozole in DMSO.

-

In a 96-well plate, add the test compounds, controls (positive and vehicle), and human recombinant aromatase.

-

Initiate the reaction by adding the fluorogenic substrate and NADPH.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Ciprofloxacin (positive control)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in MHB in a 96-well microplate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Dexamethasone (positive control)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

-

Determine the IC₅₀ value from the dose-response curve. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The strong aromatase inhibitory activity of its derivatives highlights its potential in the field of oncology. Furthermore, preliminary indications of antimicrobial and anti-inflammatory properties warrant more in-depth investigation.

Future research should focus on:

-

Systematic Biological Screening: Conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and in various anti-inflammatory models to obtain direct quantitative data.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The information and protocols provided in this guide serve as a robust foundation for researchers to unlock the full therapeutic potential of this versatile heterocyclic compound.

References

The Strategic Pivot: 4-(1H-imidazol-1-yl)benzonitrile in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 4-(1H-imidazol-1-yl)benzonitrile has emerged as a pivotal precursor in the landscape of organic synthesis, particularly within the realm of medicinal chemistry. Its unique molecular architecture, featuring a reactive nitrile group and a versatile imidazole moiety, provides a strategic scaffold for the construction of a diverse array of biologically active compounds. This technical guide elucidates the synthesis, characterization, and application of this key intermediate, offering a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics. Through a detailed exploration of its role in the synthesis of targeted therapies, this document underscores the significance of this compound as a cornerstone for innovation in drug design.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, off-white crystalline solid. A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇N₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Melting Point | 151-153 °C | [2] |

| Appearance | Off-white crystalline powder | [2] |

| Solubility | Soluble in methanol, DMSO, and DMF. | [2] |

| Topological Polar Surface Area (TPSA) | 41.61 Ų | [2] |

The structural integrity of this compound is confirmed through various spectroscopic techniques. The infrared (IR) spectrum prominently displays a sharp absorption band characteristic of the nitrile (C≡N) stretch in the region of 2200-2260 cm⁻¹.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural insights.

Table 2: Spectroscopic Data for this compound

| Technique | Description |

| ¹H NMR | Signals corresponding to the protons on the benzonitrile and imidazole rings are observed. The exact chemical shifts are dependent on the solvent used. |

| ¹³C NMR | Resonances for all ten carbon atoms are present, including the characteristic signal for the nitrile carbon. |

| IR Spectroscopy | A strong, sharp peak between 2200-2260 cm⁻¹ confirms the presence of the nitrile functional group. |

Synthesis of this compound: Key Methodologies

The synthesis of this compound is primarily achieved through two robust and widely adopted coupling reactions: the Ullmann condensation and the Suzuki-Miyaura coupling. These methods offer reliable pathways to the target molecule from readily available starting materials.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine-containing heterocycle. In this context, 4-bromobenzonitrile is reacted with imidazole in the presence of a copper catalyst.

Experimental Protocol: Ullmann Condensation for this compound

-

Reagents: 4-bromobenzonitrile, imidazole, copper(I) iodide (CuI), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling point solvent (e.g., dimethylformamide, DMF).

-

Procedure:

-

To a reaction vessel, add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add DMF as the solvent and heat the mixture to a temperature of 120-140 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides an alternative and often milder route, utilizing a palladium catalyst to couple an aryl halide with an organoboron compound. For the synthesis of this compound, 4-cyanophenylboronic acid is coupled with a halogenated imidazole, or conversely, 4-halobenzonitrile is coupled with an imidazoleboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

-

Reagents: 4-bromobenzonitrile, imidazole, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate, Na₂CO₃), and a solvent system (e.g., a mixture of toluene and water). In this variation, the imidazole is directly coupled.

-

Procedure:

-

In a reaction flask, dissolve 4-bromobenzonitrile (1.0 eq), imidazole (1.5 eq), and sodium carbonate (2.0 eq) in a mixture of toluene and water.

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

-

After cooling to room temperature, separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final product.

-

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of numerous compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Agents

The imidazole and benzonitrile moieties are prevalent in a variety of anticancer agents. The nitrile group can be transformed into other functional groups, such as tetrazoles or amidines, which can enhance biological activity.

Derivatives of this compound have shown potent inhibitory activity against various tyrosine kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Figure 1: EGFR Signaling Pathway Inhibition. Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Many derivatives synthesized from this compound have demonstrated potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways, which are critical for cancer cell proliferation and survival.[3][4][5][6][7][8][9]

Table 3: Anticancer Activity of Selected Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | EGFR | A549 (Lung) | 0.137 | [3] |

| Derivative 2 | EGFR | MCF-7 (Breast) | 0.95 | [3] |

| Derivative 3 | V600E-BRAF | HCT116 (Colon) | 0.12 | [10] |

| Derivative 4 | PI3K/Akt/mTOR | HCT116 (Colon) | 1.74 | [8][9] |

| Derivative 5 | PI3K/Akt/mTOR | SW480 (Colon) | 2.0 | [8][9] |

Figure 3: Experimental Workflow for Anticancer Drug Screening.

Antimicrobial Agents

The imidazole nucleus is a well-established pharmacophore in antifungal and antibacterial agents. This compound provides a scaffold for the development of novel antimicrobial compounds. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[11][12]

Table 4: Antimicrobial Activity of Selected Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 125 | [13] |

| Derivative B | Escherichia coli | 250 | [13] |

| Derivative C | Candida albicans | 125 | [14] |

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility as a precursor for a wide range of bioactive molecules, particularly in the development of targeted cancer therapies and novel antimicrobial agents, is well-documented. The synthetic accessibility of this compound, coupled with the versatility of its functional groups, ensures its continued importance in the drug discovery pipeline. Future research will likely focus on expanding the diversity of derivatives, exploring new therapeutic targets, and optimizing the pharmacological properties of the resulting compounds. The logical progression from this versatile precursor to potent drug candidates highlights a clear and promising path for the future of medicinal chemistry.

Figure 4: Logical Progression from Precursor to Drug Candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 25372-03-6 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nano-ntp.com [nano-ntp.com]

- 12. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of 4-(1H-imidazol-1-yl)benzonitrile as a Ligand for Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-1-yl)benzonitrile is a versatile ligand in coordination chemistry, featuring a nitrogen-rich imidazole ring and a cyano-functionalized phenyl group. This structure allows it to coordinate with a variety of metal ions, forming stable complexes with diverse potential applications in catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating this ligand. While specific experimental data for this compound complexes is emerging, this guide draws upon established principles and data from closely related imidazole-based ligands to provide a foundational understanding for researchers.

Introduction

The imidazole moiety is a cornerstone in bioinorganic and coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions.[1] The nitrogen atoms in the imidazole ring act as excellent sigma donors, facilitating strong coordination bonds. The incorporation of a benzonitrile group at the 1-position of the imidazole ring in this compound introduces additional functionality. The nitrile group can participate in further reactions or influence the electronic properties of the resulting metal complex. Metal complexes derived from imidazole-based ligands have shown significant promise in various fields, including as catalysts in organic synthesis and as potential therapeutic agents with anticancer and antimicrobial properties.[2][3][4]

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The general procedure is adaptable for various metal precursors, such as chlorides, nitrates, or acetates.

General Experimental Protocol

A general method for the synthesis of transition metal complexes with imidazole-based ligands is as follows[1][5][6]:

-

Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂) in the same or a compatible solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is varied to control the stoichiometry of the final complex.

-

Reflux: Heat the reaction mixture to reflux for a period ranging from a few hours to overnight to ensure complete complex formation.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The resulting precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent volume is reduced under vacuum to induce crystallization. The isolated solid is then washed with a small amount of cold solvent and dried in vacuo.

dot

Caption: Generalized workflow for the synthesis of metal complexes.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=N and C-N stretching frequencies of the imidazole ring, which are expected to shift upon complexation.[7]

-

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions in the metal complexes are studied using UV-Vis spectroscopy. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, provides evidence of complex formation and gives insights into the geometry of the coordination sphere.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic complexes. Shifts in the proton and carbon signals of the imidazole and benzonitrile moieties upon coordination can provide information about the binding site and the structure of the complex in solution.[9]

Structural and Analytical Techniques

-

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. For a related ligand, (4-(1H-imidazol-1-yl)phenyl)methanone, a Cu(I) complex was found to have a monoclinic crystal system.[10]

-

Elemental Analysis: The elemental composition (C, H, N) of the complexes is determined to confirm their stoichiometry.

-

Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of paramagnetic complexes, which helps in deducing the geometry and the oxidation state of the central metal ion.[11]

Quantitative Data

While a comprehensive dataset for a series of this compound metal complexes is not yet available in the literature, the following tables summarize typical data that would be collected and provides examples from related imidazole complexes.

Table 1: Physicochemical and Analytical Data for Hypothetical Metal Complexes of this compound (L = C₁₀H₇N₃)

| Complex Formula | Color | M.p. (°C) | Yield (%) | Magnetic Moment (B.M.) |

| [CoL₂Cl₂] | Blue | >300 | 85 | ~4.5-5.2 |

| [NiL₂(NO₃)₂] | Green | >300 | 80 | ~2.9-3.4 |

| [CuL₂(OAc)₂] | Green | 250-255 | 75 | ~1.8-2.2 |

| [ZnL₂Cl₂] | White | >300 | 90 | Diamagnetic |

Table 2: Key Spectroscopic Data for Hypothetical Metal Complexes

| Compound | FT-IR ν(C=N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

| Ligand (L) | ~1610 | ~270 |

| [CoL₂Cl₂] | ~1595 | ~275, ~650 |

| [NiL₂(NO₃)₂] | ~1598 | ~280, ~400, ~670 |

| [CuL₂(OAc)₂] | ~1590 | ~278, ~700 |

| [ZnL₂Cl₂] | ~1600 | ~272 |

Table 3: Selected Crystallographic Data for a Related Cu(I) Complex with (4-(1H-imidazol-1-yl)phenyl)methanone [10]

| Parameter | Value |

| Formula | [(C₁₀H₈N₂O)Cu₂Cl₂]n |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.9496(13) |

| b (Å) | 15.3440(13) |

| c (Å) | 7.2983(7) |

| β (°) | 112.875(6) |

Applications

Metal complexes of this compound are expected to have applications in catalysis and medicinal chemistry, analogous to other imidazole-based complexes.

Catalysis

Imidazole-containing ligands are components of catalysts for various organic transformations. For instance, cobalt-porphyrin complexes with pendant imidazole ligands have been shown to be efficient catalysts for the reduction of dioxygen.[12] The imidazole moiety can act as a proton relay or modulate the electronic properties of the metal center to enhance catalytic activity.

dot

Caption: A generalized catalytic cycle for a metal complex.

Medicinal Chemistry

Imidazole-based metal complexes are extensively studied for their potential as therapeutic agents.[2][3][13] The coordination of the metal ion can enhance the biological activity of the parent ligand.

-

Anticancer Activity: Many metal complexes, particularly those of copper, ruthenium, and gold, exhibit significant anticancer properties.[2] They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways. For example, copper complexes of benzimidazole derivatives have been shown to modulate the JAK/STAT signaling pathway.[14]

-

Antimicrobial Activity: The chelation of a metal ion to an imidazole-based ligand often leads to enhanced antimicrobial activity against various bacteria and fungi.[15]

dot

Caption: Hypothetical inhibition of the JAK/STAT pathway by a metal complex.

Conclusion

This compound is a promising ligand for the development of novel metal complexes with a wide range of potential applications. Its synthesis and coordination chemistry follow well-established principles for imidazole-based ligands. While detailed experimental and quantitative data for its specific metal complexes are still being accumulated, the foundational knowledge from related systems provides a strong basis for future research. The exploration of its complexes is anticipated to yield new catalysts for organic synthesis and innovative candidates for drug development. This guide serves as a resource for researchers embarking on the study of this versatile ligand and its coordination compounds.

References

- 1. Synthesis, Characterization and Antimicrobial Study of Some Transition Metal Complexes [ijraset.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. azjournalbar.com [azjournalbar.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and structural characterization of a Cu(I) complex with 4-(1H-imidazol-1-yl)phenyl)methanone ligands (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New metal complexes of 1H-benzimidazole-2-yl hydrazones: Cytostatic, proapoptotic and modulatory activity on kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-imidazol-1-yl)benzonitrile via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-1-yl)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a polar nitrile group and a versatile imidazole ring, makes it a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and widely used method for the N-arylation of imidazoles with aryl halides to construct the pivotal aryl-N-imidazole bond.[1] While traditional Ullmann conditions often necessitated harsh reaction environments, modern protocols, incorporating specific ligands, have enabled this transformation to proceed under milder conditions with improved yields and functional group tolerance.[2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Ullmann condensation, offering a comparative analysis of reaction conditions and comprehensive procedural guidance.

Reaction Scheme

The synthesis of this compound via Ullmann condensation involves the copper-catalyzed coupling of imidazole with a 4-halobenzonitrile, typically 4-bromobenzonitrile or 4-iodobenzonitrile, in the presence of a suitable base and solvent.

Caption: General reaction scheme for the Ullmann condensation.

Comparative Analysis of Reaction Conditions

The successful synthesis of this compound via Ullmann condensation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the N-arylation of imidazoles, providing a basis for optimization.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | Salen-Cu(II) (10) | - | NaOH (2) | DMSO | 100 | 12 | 94 | [3] |

| Aryl Bromides/Iodides | CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | High | [2][4] |

| 4-Fluorobenzonitrile* | - | - | NaH (1.5) | DMF | 100 | 4 | 93 | [3] |

Note: This entry describes a nucleophilic aromatic substitution (SNAr) reaction, not an Ullmann condensation, but is included for comparison of an alternative high-yielding synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on modern Ullmann condensation methodologies.

Materials and Equipment

-

4-Bromobenzonitrile or 4-Iodobenzonitrile

-

Imidazole

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

General Procedure for Ullmann Condensation

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), imidazole (1.2-1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-